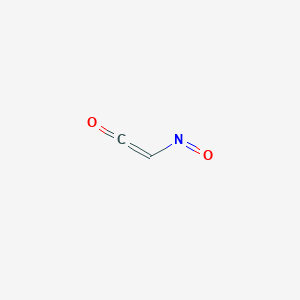

Nitrosoketene

Descripción

Nitrosoketene is a hypothetical or lesser-known compound inferred to combine a ketene backbone (R₂C=C=O) with a nitroso group (N=O). While direct references to "this compound" are absent in the provided evidence, its structure and reactivity can be extrapolated from related nitro and nitroso compounds. Ketenes are highly reactive due to their cumulated double bonds, and nitroso groups are known for their electrophilic and redox-active properties . This compound likely exhibits unique reactivity patterns, such as cycloaddition or nucleophilic attacks, making it a candidate for synthesizing heterocycles or pharmaceuticals.

Propiedades

Número CAS |

134736-48-4 |

|---|---|

Fórmula molecular |

C2HNO2 |

Peso molecular |

71.03 g/mol |

InChI |

InChI=1S/C2HNO2/c4-2-1-3-5/h1H |

Clave InChI |

RWSSQPCZICTSBN-UHFFFAOYSA-N |

SMILES canónico |

C(=C=O)N=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nitrosoketene can be synthesized through the pyrolysis of isonitroso Meldrum’s acid. This process involves heating the precursor compound under controlled conditions to generate this compound. The reaction typically requires temperatures above 80°C and is conducted under vacuum to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving controlled pyrolysis. The scalability of this process would depend on the ability to maintain the necessary reaction conditions and efficiently isolate the product.

Análisis De Reacciones Químicas

Types of Reactions

Nitrosoketene undergoes a variety of chemical reactions, including:

Cycloadditions: This compound can participate in cycloaddition reactions with alkenes and carbonyl compounds, forming cyclic products such as nitrones.

Decarbonylation: At temperatures exceeding 160°C, this compound undergoes decarbonylation, resulting in the formation of carbon monoxide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include formaldehyde, acetone, and 2-propenal. These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include cyclic nitrones and other heterocyclic compounds. These products are valuable intermediates in the synthesis of various organic molecules .

Aplicaciones Científicas De Investigación

Nitrosoketene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity and ability to form diverse products make it a useful intermediate in the synthesis of complex organic molecules.

Mecanismo De Acción

The mechanism of action of nitrosoketene involves its high reactivity towards nucleophiles, electrophiles, and radical species. This reactivity is attributed to the unique electronic structure of the nitrogen-oxygen combination adjacent to the carbon backbone. The compound can undergo various addition and rearrangement reactions, leading to the formation of stable products

Comparación Con Compuestos Similares

Nitroacetone (C₃H₅NO₃)

Structural Similarities :

- Contains a nitro group (-NO₂) and a ketone (-C=O) moiety .

- Molecular formula: C₃H₅NO₃ (vs. inferred Nitrosoketene: possibly C₂H₂NO₂).

Key Differences :

- Reactivity : Nitroacetone’s nitro group stabilizes the molecule, reducing electrophilicity compared to this compound’s reactive ketene and nitroso groups.

- Applications : Nitroacetone is used in organic synthesis as a nitration intermediate , whereas this compound’s instability may limit its utility outside specialized reactions.

Nitroethane (C₂H₅NO₂)

Functional Similarities :

- Shares a nitro group (-NO₂) but lacks the ketene or ketone functionality .

- Molecular weight: 75.07 g/mol (vs. This compound’s likely lower weight due to smaller structure).

Contrasts :

- Stability : Nitroethane is a stable solvent and explosive precursor , whereas this compound’s ketene-nitroso combination may render it thermally labile.

- Synthesis : Nitroethane is produced via ethane nitration, while this compound would require ketene precursors and controlled nitrosylation.

Comparison with Functionally Similar Compounds

Nitrosamines (e.g., N-Nitrosodimethylamine)

Functional Overlap :

Divergences :

- Structure : Nitrosamines lack ketene groups, focusing instead on amine-derived reactivity.

- Risk Profile : this compound’s hazards are undefined, but nitrosamines require strict regulatory control due to DNA alkylation risks .

Data Table: Comparative Analysis

Research Findings and Challenges

- Synthesis: Nitroacetone is synthesized via acetone nitration , whereas this compound would require novel methods, such as ketene nitrosylation under cryogenic conditions.

- Stability : this compound’s instability contrasts with nitroethane’s commercial viability .

- Toxicity: Nitrosamines’ carcinogenicity highlights the need for caution in handling nitroso compounds , though this compound’s toxicity remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.